molecular formula C9H5NO2 B14188432 3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene CAS No. 839725-81-4

3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene

Cat. No.: B14188432
CAS No.: 839725-81-4
M. Wt: 159.14 g/mol
InChI Key: WNWQWGBGLFZKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,10-dioxa-4-azatricyclo[64002,6]dodeca-1,4,6,8,11-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene typically involves multi-step organic reactions. One common method includes the photolysis of N-chloroacetyl-3,4-dimethoxy-phenylpropylamine, which results in the formation of the desired tricyclic structure . The reaction conditions often require specific wavelengths of light and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene has several scientific research applications:

Mechanism of Action

The mechanism by which 3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with cellular proteins to induce apoptosis or inhibit cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the cellular context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and stability can be leveraged.

Properties

CAS No.

839725-81-4

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene

InChI

InChI=1S/C9H5NO2/c1-2-11-5-7-3-6-4-10-12-9(6)8(1)7/h1-5H

InChI Key

WNWQWGBGLFZKHO-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C2C1=C3C(=C2)C=NO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.